molecular formula C2H7NS2 B1236625 Iminodimethanethiol

Iminodimethanethiol

Cat. No. B1236625
M. Wt: 109.22 g/mol
InChI Key: UQYHHBYNPBMDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iminodimethanethiol is a dithiol.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Iminodimethanethiol derivatives play a significant role in catalysis. For instance, Ytterbium(III) triflate/TMSCI has been used as an efficient catalyst for the imino ene reaction of N-tosyl aldimine with alpha-methylstyrene, yielding homoallylamines (Yamanaka, Nishida, & Nakagawa, 2000).

  • Drug Discovery : Although not directly involving Iminodimethanethiol, the general field of drug discovery, which utilizes a variety of chemical compounds including thiol derivatives, has been significantly impacted by advancements in molecular biology and genomic sciences (J. Drews, 2000).

  • Electronic Skin in Healthcare Applications : The development of electronic skin (E-skin) devices, which can be used in healthcare applications, involves materials science where thiol derivatives could potentially play a role. These devices combine silk-molded micro-patterned polydimethylsiloxane (PDMS) with single-walled carbon nanotube (SWNT) ultrathin films for sensitive and stable detection of pressures (Xuewen Wang, Gu, Xiong, Cui, & Zhang, 2014).

  • Biomedical Applications of PDMS : PDMS, a compound related to Iminodimethanethiol in terms of its silicon-thiol chemistry, has seen widespread use in the biomedical industry. Its biomechanical behavior, similar to biological tissues, has applications in the study of aneurysmal behavior and devices like micro pumps and optical systems (Victor, Apolónia, Ribeiro, Araújo, Bragança, Portugal, Apolónia, Cefet, RJ Campus Angra dos Reis, & Janeiro, Brasil, 2019).

  • Imaging Mass Spectrometry in Drug Discovery : Imaging mass spectrometry (IMS), an innovative technique in drug discovery, can potentially involve thiol derivatives like Iminodimethanethiol. IMS allows for the chemical imaging of a wide range of analytes, including small molecules and proteins, directly from biological tissues, thus aiding in pharmacological target screening and evaluating the distribution of drugs (Rubakhin, Jurchen, Monroe, & Sweedler, 2005).

  • Bio-functionalization in Neural Interfacing : Polydimethylsiloxane has been bio-functionalized with hyaluronic acid for neural interfacing, showcasing the potential use of thiol-related chemistry in developing materials for biomedical applications (Yue, Liu, Molino, & Wallace, 2011).

properties

Product Name

Iminodimethanethiol

Molecular Formula

C2H7NS2

Molecular Weight

109.22 g/mol

IUPAC Name

(sulfanylmethylamino)methanethiol

InChI

InChI=1S/C2H7NS2/c4-1-3-2-5/h3-5H,1-2H2

InChI Key

UQYHHBYNPBMDEF-UHFFFAOYSA-N

SMILES

C(NCS)S

Canonical SMILES

C(NCS)S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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